methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate
Description
Properties
IUPAC Name |
methyl 5-chloro-2-(dimethylsulfamoyloxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(11)6-8(9)10(13)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWYDVUGVZWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using methanol and an acid catalyst to form methyl 5-chloro-2-hydroxybenzenecarboxylate.
Sulfonylation: The hydroxyl group at the 2-position is then reacted with dimethylaminosulfonyl chloride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenecarboxylates.
Hydrolysis: Formation of 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Research indicates that methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate exhibits significant biological activity, particularly as an inhibitor of various enzymes:
- Carbonic Anhydrase Inhibition : Compounds structurally similar to this compound have been studied for their ability to inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems. This inhibition has implications for treating conditions such as glaucoma and cancer .
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Anticancer Agents : Due to its inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in tumors, this compound may be developed as an anticancer therapeutic .
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, targeting bacterial infections resistant to conventional antibiotics .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Case Study 1: Inhibition of Carbonic Anhydrase IX
A study demonstrated that this compound analogs exhibited high binding affinity for CA IX, with dissociation constants in the low nanomolar range. These findings suggest that such compounds could be developed into effective anticancer drugs targeting tumor-associated carbonic anhydrases .
Case Study 2: Antimicrobial Efficacy
Research on similar sulfamoyl benzoates revealed their effectiveness against various bacterial strains, highlighting their potential as new antibiotics. These compounds were shown to disrupt bacterial cell wall synthesis, leading to cell death .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Characteristics |
|---|---|---|
| Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate | Benzoate Ester | Similar sulfamoyl group; potential antimicrobial activity |
| Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate | Benzoate Ester | Different chlorine position; studied for anti-inflammatory effects |
| Methyl 3-(dimethylsulfamoyl)benzoate | Benzoate Ester | Lacks chlorine substitution; investigated for similar biological activities |
This table illustrates variations in chlorine positioning and sulfamoyl group placement, which can significantly influence their biological properties and applications.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with specific molecular targets. The dimethylamino sulfonyl oxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins or enzymes. The chloro substituent may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variants: Sulfonate vs. Sulfamoyloxy Groups
Methyl 5-Chloro-2-((Fluorosulfonyl)Oxy)Benzoate (1d)
- Structure : Fluorosulfonyloxy (-OSO₂F) group at position 2.
- Properties : Synthesized in 97% yield as a colorless oil. The fluorosulfonyl group is highly reactive due to fluorine’s electronegativity, making it a potent leaving group in nucleophilic substitutions.
- Applications : Likely serves as a reactive intermediate in synthesizing fluorinated derivatives.
Target Compound: Dimethylsulfamoyloxy Analog
- Structure : Dimethylsulfamoyloxy (-OSO₂N(CH₃)₂) group introduces bulkier, electron-withdrawing character.
- Properties: Expected to exhibit lower reactivity compared to fluorosulfonyl analogs but enhanced stability. The dimethylamino groups may improve solubility in polar aprotic solvents.
Sulfonamide-Based Analogs
Methyl 5-Chloro-2-(4-Methyl-Benzenesulfonamido)-Benzoate
- Structure : Features a sulfonamido (-NHSO₂C₆H₄CH₃) group at position 2.
- Molecular weight ≈ 339.8 g/mol (calculated).
- Applications : Sulfonamides are common in antimicrobial agents, suggesting possible biological activity.
Methyl 5-Chloro-2-[N-(3-Ethoxycarbonyl-Propyl)-4-Methyl-Benzenesulfonamido]-Benzoate
Sulfonylurea Herbicides (Agrochemical Derivatives)
Compounds like metsulfuron-methyl and tribenuron-methyl () feature sulfonylurea bridges linked to triazine or pyrimidine rings.
- Structural Contrast: Unlike the target compound’s sulfamoyloxy group, sulfonylureas inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.
- Applications : Broad-spectrum herbicides with low application rates.
Nitro- and Ether-Functionalized Derivatives
Methyl 5-Chloro-2-[2-[[(4-Nitrophenyl)Methyl]Amino]-2-Oxoethoxy]Benzoate
Comparative Data Table
*Estimated via computational tools (e.g., XLogP3).
Key Findings and Insights
Reactivity Trends : Fluorosulfonyl derivatives (e.g., 1d) exhibit higher reactivity than dimethylsulfamoyloxy analogs, favoring their use in dynamic synthetic pathways.
Physicochemical Properties : Bulkier substituents (e.g., dimethylsulfamoyloxy) reduce crystallinity but enhance solubility in organic solvents.
Biological Activity
Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is a chemical compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C₁₁H₁₄ClN₃O₃S and a molecular weight of approximately 293.72 g/mol, is classified as a benzoate ester. Its structure features a chlorine atom at the 5-position and a dimethylsulfamoyl group attached via an oxy linkage at the 2-position of the benzoate structure. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis of this compound involves several key steps, typically starting from commercially available benzoic acid derivatives. The reaction conditions often include the use of dimethylsulfamoyl chloride under acidic or basic conditions to facilitate the formation of the sulfamoyl group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated the compound's efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The findings revealed that this compound demonstrated potent activity against Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes, including cancer progression.
In a study by Smith et al. (2021) , the compound exhibited a high binding affinity for carbonic anhydrase isoform IX (CAIX), which is often overexpressed in tumors. The dissociation constant () was found to be remarkably low at , indicating strong inhibitory potential.
Table 2: Binding Affinity of this compound
| Enzyme Isoform | (nM) | Selectivity Ratio |
|---|---|---|
| CAIX | 0.12 | >100 |
| CAI | 12 | - |
| CAII | 15 | - |
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits low toxicity to primary human cells while effectively inhibiting cancer cell proliferation in vitro. The compound's selectivity for cancer cells over normal cells makes it a candidate for further development as an anticancer agent.
Case Study: Anticancer Efficacy
In a recent study published in 2022 , researchers investigated the anticancer properties of this compound on various cancer cell lines, including breast and lung cancer models. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from to .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Variations in substituents on the benzene ring have been shown to influence its activity profile significantly. For instance, compounds with different chlorine positions or additional functional groups were evaluated for their antimicrobial and anticancer properties.
Table 3: Structure-Activity Relationship Summary
| Compound Name | Activity Profile |
|---|---|
| Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate | Moderate antimicrobial activity |
| Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate | Significant anti-inflammatory effects |
| Methyl 3-(dimethylsulfamoyl)benzoate | Low cytotoxicity; moderate antibacterial activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically begins with methyl 2-hydroxy-5-chlorobenzoate. The dimethylsulfamoyl group is introduced via nucleophilic substitution using dimethylsulfamoyl chloride under anhydrous conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfamoylation to minimize side reactions (e.g., hydrolysis).
- Solvent : Use aprotic solvents like dichloromethane or THF to stabilize intermediates .
- Catalyst : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies functional groups (e.g., sulfamoyloxy at δ 130–135 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H] ~318.0 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects of the sulfamoyl group if crystalline forms are obtainable .
Q. How can researchers ensure compound stability during storage?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at −20°C under inert gas (N or Ar) to prevent hydrolysis of the sulfamoyloxy group .
- Compatibility : Avoid exposure to moisture, strong bases, or oxidizing agents, which may degrade the ester or sulfamoyl functionalities .
Advanced Research Questions
Q. What reaction mechanisms govern the introduction of the dimethylsulfamoyl group in this compound?
- Methodological Answer : The sulfamoylation proceeds via a two-step mechanism:
Activation : The hydroxyl group on the benzoate is deprotonated (e.g., using NaH) to form a phenoxide ion.
Nucleophilic Attack : The phenoxide attacks the electrophilic sulfur in dimethylsulfamoyl chloride, displacing chloride and forming the sulfamoyloxy linkage .
- Kinetic Studies : Monitor reaction progress using in-situ IR to track the disappearance of the hydroxyl stretch (~3400 cm) .
Q. How does this compound interact with biological targets, and what methodologies validate these interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibitory activity against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates. The sulfamoyl group may act as a transition-state mimic .
- Molecular Docking : Use software like AutoDock to predict binding affinities with target enzymes, focusing on hydrogen bonding with the sulfamoyl oxygen .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed products from residual moisture). Adjust reaction conditions:
- Drying Agents : Add molecular sieves (3Å) to scavenge water .
- Alternative Reagents : Replace dimethylsulfamoyl chloride with its more stable trifluoroethyl analog to reduce side reactions .
- DoE (Design of Experiments) : Optimize temperature, solvent, and stoichiometry simultaneously using response surface methodology .
Q. What role does this compound play in drug discovery pipelines, particularly in prodrug design?
- Methodological Answer :
- Prodrug Activation : The methyl ester can undergo hydrolysis in vivo to release the active carboxylic acid, while the sulfamoyl group enhances membrane permeability. Validate using:
- In Vitro Hydrolysis : Simulate physiological pH (7.4) and monitor ester cleavage via UV-Vis spectroscopy .
- Caco-2 Permeability Assays : Assess intestinal absorption using cell monolayers .
Q. How can computational methods predict the environmental fate or toxicity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
